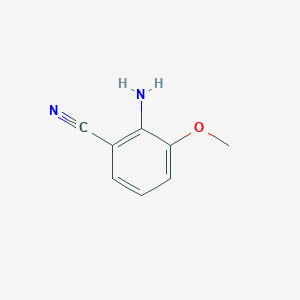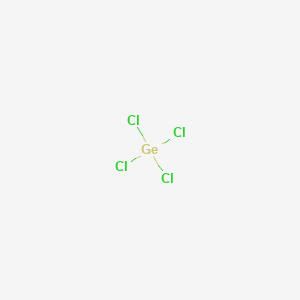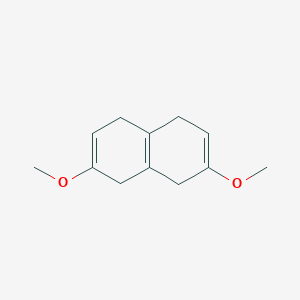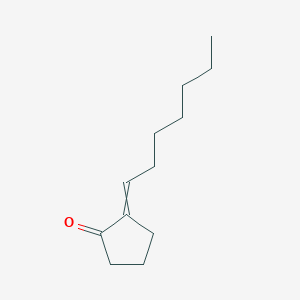
Cyclopentanone, 2-heptylidene-
Vue d'ensemble
Description
“Cyclopentanone, 2-heptylidene-” is an organic compound with the molecular formula C12H20O . It is a derivative of cyclopentanone, which is a cyclic ketone .
Synthesis Analysis
The synthesis of “Cyclopentanone, 2-heptylidene-” involves a reaction between cyclopentanone and n-heptaldehyde in the presence of a sodium hydroxide catalyst and a phase transfer catalyst . The reaction takes place for 8 to 10 hours at a temperature between 50 to 80°C. The pH value is adjusted to be 6 to 7, and methylbenzene is added. The mixture is then stirred at 100 to 120°C until no more water is generated. The final product is obtained through washing and drying .Molecular Structure Analysis
The molecular structure of “Cyclopentanone, 2-heptylidene-” consists of a cyclopentanone core with a heptylidene group attached .Chemical Reactions Analysis
The synthesis of “Cyclopentanone, 2-heptylidene-” involves a mixed aldol condensation reaction . This type of reaction is characterized by the formation of a carbon-carbon bond between two carbonyl compounds, in this case, cyclopentanone and n-heptaldehyde .Applications De Recherche Scientifique
Fragrance Applications
- Fragrance Ingredient Safety : Cyclopentanone derivatives, including 2-heptylcyclopentanone, have been extensively reviewed for their safety as fragrance ingredients. These reviews cover toxicology, dermatology, physical properties, and their effects on skin and mucous membranes (Scognamiglio et al., 2012).
Pharmacological Research
- Anti-Inflammatory and Cytotoxic Activities : Studies on 2-alkyl and 2-benzyl-2-dimethylaminomethyl-5-(E)-arylidene cyclopentanone hydrochlorides have shown significant anti-inflammatory and analgesic activities, with minimal cytotoxicity. This highlights the potential for medical applications of cyclopentanone derivatives (Haitao Chen et al., 1996).
Photopolymerization and Two-Photon Absorption
- Photopolymerization Sensitizing Efficiency : Certain asymmetrical benzylidene cyclopentanone dyes, derived from cyclopentanone, exhibit significant two-photon absorption properties and high efficiency in photopolymerization, making them valuable in polymer science (Jie Wu et al., 2008).
Chemical Synthesis
- Synthesis of Cyclopentanoid Compounds : Cyclopentanone derivatives are used in synthesizing tricyclic compounds, which have various applications in organic chemistry (E. Amari et al., 1985).
Geochemical Research
- Geochemical Analysis of Shales : Cyclopentanone and its derivatives have been identified as major products in the pyrolysis of organic-rich shales, providing insights into geochemical processes (Chunqing Jiang et al., 2018).
Polymer Degradation
- Polymer Degradation Studies : The effects of cyclopentanone derivatives on the thermal and UV-initiated degradation of polypropylene have been studied, contributing to the understanding of polymer stability (J. Rychlý et al., 2014).
Mosquito Attraction Research
- Mosquito Attractant Effectiveness : Research comparing cyclopentanone to CO2 as a mosquito attractant revealed that cyclopentanone is less effective in the field for mosquito surveillance (Philippe-Janon et al., 2015).
Liquid Crystalline Polymers
- Development of Liquid Crystalline Polymers : Cyclopentanone has been used in synthesizing poly(arylidene-ether)s, which exhibit liquid crystalline properties, relevant in material science (K. Aly & A. Hammam, 2000).
Synthesis of Bioactive Compounds
Synthesis of Anti-Inflammatory and Anti-Tumor Agents : Compounds like 2-(3,5-dimethoxybenzylidene)-cyclopentanone have been synthesized and studied for their potential anti-inflammatory and anti-tumor activities (Ao Gui-zhen, 2010).
Development of Nonlinear Optical Materials : Bis-chalcone derivatives of cyclopentanone have been studied for their second- and third-order nonlinear optical properties, important in optical technologies (M. S. Kiran et al., 2014).
Mécanisme D'action
The mechanism of action in the synthesis of “Cyclopentanone, 2-heptylidene-” involves the reaction of cyclopentanone and n-heptaldehyde in the presence of a sodium hydroxide catalyst . The sodium hydroxide acts as a base, deprotonating the carbonyl compound and generating a nucleophilic enolate ion. This enolate ion then attacks the carbonyl carbon of the other reactant, forming a new carbon-carbon bond .
Safety and Hazards
Propriétés
Numéro CAS |
39189-74-7 |
|---|---|
Formule moléculaire |
C12H20O |
Poids moléculaire |
180.29 g/mol |
Nom IUPAC |
(2E)-2-heptylidenecyclopentan-1-one |
InChI |
InChI=1S/C12H20O/c1-2-3-4-5-6-8-11-9-7-10-12(11)13/h8H,2-7,9-10H2,1H3/b11-8+ |
Clé InChI |
PBNMXJOZTAVFCR-DHZHZOJOSA-N |
SMILES isomérique |
CCCCCC/C=C/1\CCCC1=O |
SMILES |
CCCCCCC=C1CCCC1=O |
SMILES canonique |
CCCCCCC=C1CCCC1=O |
Autres numéros CAS |
39189-74-7 |
Pictogrammes |
Irritant |
Synonymes |
2-Heptylidenecyclopentan-1-one; 2-Heptylidene-cyclopentanone |
Origine du produit |
United States |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


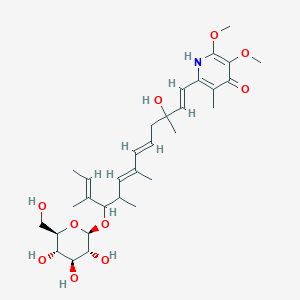
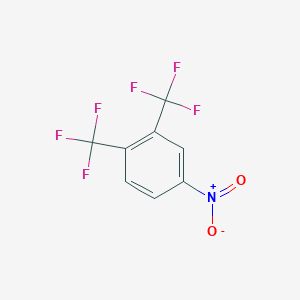


![Spiro[5.5]undecan-2-one](/img/structure/B155468.png)
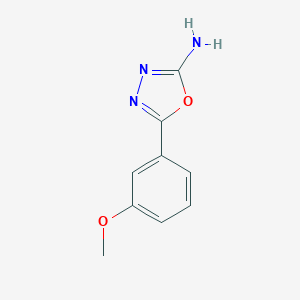
![1-[(5Z)-5-(1-hydroxyethylidene)cyclopenta-1,3-dien-1-yl]ethanone](/img/structure/B155472.png)
